N-{[4-(benzyloxy)phenyl](cyano)methyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide
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Overview
Description
N-{4-(benzyloxy)phenylmethyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a benzyloxyphenyl group and a cyano group, along with a pyrazolyl moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(benzyloxy)phenylmethyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Introduction of the cyano group: The 4-(benzyloxy)benzaldehyde is then reacted with malononitrile in the presence of a base like piperidine to form the cyano-substituted intermediate.
Formation of the pyrazolyl moiety: The cyano-substituted intermediate is then reacted with 5-methyl-1H-pyrazole in the presence of a suitable catalyst to form the final product, N-{4-(benzyloxy)phenylmethyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{4-(benzyloxy)phenylmethyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-{4-(benzyloxy)phenylmethyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-(benzyloxy)phenylmethyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-{4-(benzyloxy)phenylmethyl}-4-(1H-pyrazol-1-yl)benzamide: Similar structure but lacks the methyl group on the pyrazole ring.
N-{4-(benzyloxy)phenylmethyl}-4-(5-methyl-1H-pyrazol-1-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
N-{4-(benzyloxy)phenylmethyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide is unique due to the presence of both the benzyloxyphenyl and pyrazolyl moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]-4-(5-methylpyrazol-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-19-15-16-28-30(19)23-11-7-22(8-12-23)26(31)29-25(17-27)21-9-13-24(14-10-21)32-18-20-5-3-2-4-6-20/h2-16,25H,18H2,1H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLAOTSOBOVMCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C(=O)NC(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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